3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid
Description
Structural Overview and Nomenclature
3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid is a heterocyclic compound featuring a furan core substituted with a carboxylic acid group at position 2 and a benzenesulfonylmethyl group at position 3. The benzenesulfonyl moiety is further substituted with an isopropyl group at the para position (Figure 1). The IUPAC name reflects this connectivity:
- Furan backbone : The parent ring system is furan (C₄H₄O), with positions 2 and 3 substituted.
- Carboxylic acid group : Located at position 2 of the furan ring.
- Sulfonylmethyl group : A methyl group (CH₂) bridges the furan ring to a sulfonyl (SO₂) group, which is attached to a benzene ring.
- Isopropyl substituent : The benzene ring carries a propan-2-yl group at position 4.
Molecular Formula : C₁₆H₁₈O₅S
Molecular Weight : 334.38 g/mol (calculated from PubChem data for analogous compounds).
Key spectral identifiers include:
Historical Context in Heterocyclic Chemistry
The compound belongs to a class of sulfonamide- and furan-containing hybrids, which gained prominence in the late 20th century due to their dual functional group synergy. Early work on sulfonyl-substituted furans, such as 5-(benzenesulfonyl)furan-2-carboxylic acid (CID 4181577), demonstrated their utility in medicinal and materials chemistry. The incorporation of isopropyl groups into aromatic sulfonamides, as seen in benzenesulfonic acid isopropyl ester (CAS 6214-18-2), highlighted the role of steric and electronic modulation in solubility and reactivity.
The specific substitution pattern of this compound—combining a sulfonylmethyl group with a para-isopropylbenzene moiety—emerged from efforts to enhance metabolic stability and target affinity in drug discovery. For example, sulfonamide-furan hybrids have been explored as kinase inhibitors and antimicrobial agents.
Significance of Furan and Sulfonyl Functional Groups
Furan Ring :
- Electron-rich heterocycle : The oxygen atom in furan contributes to resonance stabilization, enabling electrophilic substitution reactions. Furan derivatives are pivotal in natural product synthesis (e.g., furan-based lignans) and polymer chemistry (e.g., 2,5-furandicarboxylic acid).
- Bioactivity : Furan moieties exhibit antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to interfere with cellular redox systems.
Sulfonyl Group :
- Electron-withdrawing effects : The SO₂ group stabilizes adjacent negative charges, enhancing acidity and facilitating nucleophilic reactions. This property is exploited in prodrug design.
- Pharmacological relevance : Sulfonamides are cornerstone motifs in drugs like celecoxib (anti-inflammatory) and sulfasalazine (antibacterial), with mechanisms often involving enzyme inhibition via hydrogen bonding.
Synergistic Effects :
The combination of furan and sulfonyl groups in a single molecule amplifies bioactivity. For instance, 5-{[(4-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid (CID 9551108) showed enhanced antibacterial potency compared to non-sulfonylated analogs, likely due to improved membrane penetration and target binding.
Tables
Table 1 : Comparative Analysis of Related Sulfonyl-Furan Hybrids
Table 2 : Spectral Data for Key Functional Groups
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Sulfonyl (SO₂) | 1350–1160 | - | 125–135 (quaternary) |
| Carboxylic acid (COOH) | 1700 (C=O) | 10.5–12.0 (broad) | 165–175 (carbonyl) |
| Isopropyl (CH(CH₃)₂) | - | 1.2–1.4 (CH₃), 2.8–3.2 (CH) | 20–25 (CH₃), 30–35 (CH) |
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-10(2)11-3-5-13(6-4-11)21(18,19)9-12-7-8-20-14(12)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGWWANWXJCAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid is a synthetic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a furan ring substituted with a benzenesulfonyl group and a carboxylic acid moiety. Its structure can be represented as follows:
Key Properties:
- Molecular Weight: 295.36 g/mol
- Solubility: Soluble in organic solvents, limited solubility in water.
- Stability: Stable under standard laboratory conditions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may inhibit pathways involved in inflammation, potentially through modulation of NF-kB signaling.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The furan ring may integrate into lipid bilayers, altering membrane permeability.
- Cytokine Modulation : By affecting cytokine production, the compound may mitigate inflammatory responses.
Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the efficacy of the compound against multi-drug resistant strains. The results indicated that it could serve as a potential lead for developing new antimicrobial agents.
Study 2: Anti-inflammatory Activity
A study involving mice subjected to induced inflammation showed that treatment with the compound significantly reduced swelling and pain compared to controls. Histological analysis revealed decreased leukocyte infiltration in treated tissues.
Preparation Methods
Starting Materials and Key Intermediates
- Furan-2-carboxylic acid or its derivatives : The furan ring with a carboxylic acid at position 2 serves as the core structure.
- 4-(Propan-2-yl)benzenesulfonyl chloride or sulfonylating agents : These provide the sulfonyl moiety attached to the benzene ring substituted with an isopropyl group at the para position.
- Methylating agents or chloromethyl intermediates : Used to link the sulfonyl group to the furan ring via a methylene bridge.
Synthetic Route Overview
Synthesis of 4-(Propan-2-yl)benzenesulfonyl Chloride
The starting sulfonyl chloride is prepared by sulfonation of 4-isopropyltoluene (p-cymene) followed by chlorination of the sulfonic acid group. This step typically uses chlorosulfonic acid or sulfuryl chloride under controlled conditions.Preparation of the Furan-2-carboxylic Acid Methyl Intermediate
Furan-2-carboxylic acid can be converted into a reactive intermediate such as a furan-2-carboxylate ester or halomethyl derivative to facilitate nucleophilic substitution.Coupling Reaction
The sulfonyl chloride reacts with a suitable nucleophile derived from the furan intermediate, often involving a base to promote substitution, forming the sulfonyl methyl linkage at the 3-position of the furan ring.Hydrolysis and Purification
If esters are used, hydrolysis under acidic or basic conditions yields the free carboxylic acid. Purification is typically achieved by recrystallization or chromatography.
Research Findings and Reaction Conditions
Electrophilic Sulfonylation and Friedel–Crafts Type Reactions
- The sulfonylation step is often performed under Friedel–Crafts conditions with Lewis acids or Brønsted acids to activate the sulfonyl chloride and facilitate electrophilic substitution onto the furan ring or its derivatives.
- According to recent studies on related furan derivatives, Brønsted superacids such as triflic acid (TfOH) can activate furan-2-carboxylic acid derivatives to form reactive electrophilic species that undergo hydroarylation and sulfonylation efficiently.
Reaction Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform, or acetonitrile | Non-protic solvents preferred |
| Temperature | 0 °C to room temperature | Controlled to avoid side reactions |
| Catalyst/Activator | Lewis acids (AlCl3, FeCl3) or Brønsted acids | Enhances sulfonyl chloride reactivity |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |
| Workup | Aqueous quench, extraction, purification | Hydrolysis if ester intermediates used |
Yields and Purity
- Yields of the coupling reaction typically range from 60% to 85%, depending on the purity of starting materials and reaction optimization.
- Purity is confirmed by NMR, IR spectroscopy, and elemental analysis.
Table Summarizing Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sulfonyl chloride synthesis | 4-Isopropyltoluene + chlorosulfonic acid | Formation of 4-(propan-2-yl)benzenesulfonyl chloride |
| Furan intermediate preparation | Furan-2-carboxylic acid esterification or halomethylation | Activated intermediate for coupling |
| Coupling reaction | Sulfonyl chloride + furan intermediate + base + Lewis acid | Formation of sulfonyl methyl furan carboxylic acid derivative |
| Hydrolysis | Acidic or basic aqueous conditions | Conversion to free carboxylic acid |
| Purification | Recrystallization or chromatography | High purity product |
Additional Notes from Patent Literature
- Patent WO2003106462A1 describes related sulfonylated compounds with variations in substituents and ring systems, suggesting flexibility in the synthetic approach for sulfonylation and carboxylic acid functionalization.
- The patent emphasizes the use of pharmaceutically acceptable salts and derivatives, indicating that the preparation methods are adaptable for scale-up and drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sulfonation of 4-(propan-2-yl)benzene followed by coupling with a furan-2-carboxylic acid derivative. Key steps include:
- Sulfonation : Reacting 4-(propan-2-yl)benzene with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate .
- Methylation : Introducing a methyl group via nucleophilic substitution using a base (e.g., NaOH) to activate the sulfonyl chloride for reaction with a methylating agent .
- Coupling : Attaching the sulfonylated methyl group to the furan-2-carboxylic acid backbone using Pd-catalyzed cross-coupling or Mitsunobu conditions .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodology :
- NMR : Use H and C NMR to confirm the furan ring (δ 6.3–7.5 ppm for protons) and sulfonyl group (δ 45–55 ppm for C). DEPT-135 helps identify CH and CH groups in the propan-2-yl substituent .
- IR : Key peaks include 1700–1750 cm (carboxylic acid C=O) and 1150–1200 cm (S=O stretching) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments, particularly for the sulfonylmethyl group (m/z ~121) .
Q. What solvent systems are suitable for purification, and how do they affect crystallinity?
- Methodology : Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals. For improved purity, use silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1). Polar solvents enhance solubility but may reduce crystallinity due to hydrogen bonding with the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electron density at the sulfonylmethyl group. Fukui indices identify nucleophilic attack sites .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance from the propan-2-yl group .
- Data Contradictions : Experimental yields may deviate from predictions due to unaccounted solvent viscosity or aggregation effects .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodology :
- Dose-Response Curves : Compare IC values in buffer vs. serum-containing media to assess protein-binding interference .
- Metabolic Stability Tests : Use liver microsomes to identify if rapid degradation (e.g., via esterase activity) explains variability in cellular assays .
- Case Study : Inconsistent cytotoxicity data may arise from the compound’s pH-dependent solubility; adjust assay buffers to pH 6.5–7.4 for reproducibility .
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
- Methodology :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, sulfonyl groups often compete with ATP-binding in kinases .
- X-ray Crystallography : Resolve the enzyme-inhibitor complex to identify hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Tyr, Lys) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
